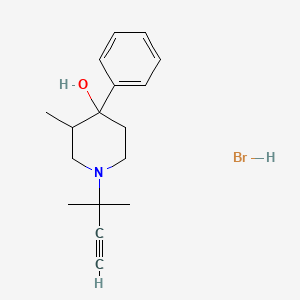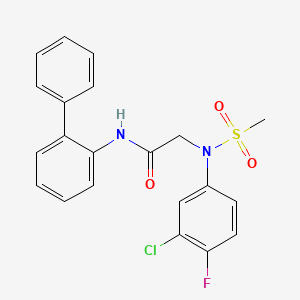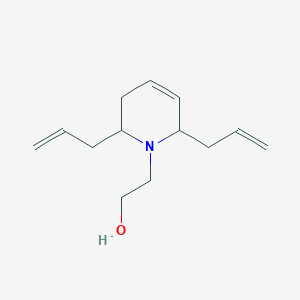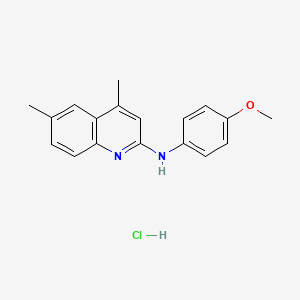![molecular formula C18H17N3O2S B5157706 N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157706.png)
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as FPT inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has shown promise in the treatment of cancer and other diseases, making it a topic of interest for researchers around the world.
Mecanismo De Acción
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor works by binding to the active site of farnesyltransferase, preventing the enzyme from adding a farnesyl group to proteins that are involved in cell growth and division. This prevents the proteins from functioning properly, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor are well-documented in scientific literature. The compound has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor in lab experiments is its specificity for farnesyltransferase. This allows researchers to study the effects of inhibiting this enzyme without affecting other cellular processes. However, N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor has some limitations, including its relatively low potency and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor. One area of interest is the development of more potent analogs of the compound that can be used in cancer treatment. Additionally, researchers are exploring the potential of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the potential use of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor involves a multistep process that requires the use of several chemical reagents. The process starts with the reaction of 2-chloro-N-(2-furylmethyl)acetamide with potassium thioacetate to form the thioamide intermediate. This intermediate is then reacted with 6-phenyl-4-pyrimidinylamine to form the final product.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor has been extensively studied for its potential use in cancer treatment. The compound has been shown to inhibit the activity of farnesyltransferase, an enzyme that is involved in the regulation of cell growth and division. By inhibiting this enzyme, N-(2-furylmethyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide inhibitor can prevent the growth and spread of cancer cells.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-13(18(22)19-11-15-8-5-9-23-15)24-17-10-16(20-12-21-17)14-6-3-2-4-7-14/h2-10,12-13H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXVRFRHCGGTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)SC2=NC=NC(=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-2-((6-phenylpyrimidin-4-yl)thio)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-fluorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5157632.png)
![2-methoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5157633.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B5157640.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![butyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5157675.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)


![4-allyl-1-[4-(4-bromophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5157709.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)